tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

Quinolone antibacterial Chiral intermediate Stereospecific synthesis

tert-Butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate (CAS 2381496-92-8) is a chiral spirocyclic building block featuring a rigid 5-azaspiro[2.4]heptane scaffold, a (7R)-configured secondary alcohol, and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen. The spiro[2.4]heptane core imposes significant conformational restriction (predicted boiling point 316.6 ± 35.0 °C, density 1.17 ± 0.1 g/cm³).

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B8248566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)CC2)O
InChIInChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8(13)11(7-12)4-5-11/h8,13H,4-7H2,1-3H3/t8-/m0/s1
InChIKeyJIDGHBGXDMQQFD-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate: Structural Identity and Core Characteristics


tert-Butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate (CAS 2381496-92-8) is a chiral spirocyclic building block featuring a rigid 5-azaspiro[2.4]heptane scaffold, a (7R)-configured secondary alcohol, and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen. The spiro[2.4]heptane core imposes significant conformational restriction (predicted boiling point 316.6 ± 35.0 °C, density 1.17 ± 0.1 g/cm³) . The molecule is primarily sourced as a single enantiomer (≥97% purity) for use as a synthetic intermediate in the construction of enantiomerically pure quinolonecarboxylic acid antibacterial agents and other bioactive molecules [1].

Why Generic Substitution Fails for tert-Butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate


In-class 5-azaspiro[2.4]heptane derivatives cannot be freely interchanged because the stereochemical identity at C7 directly determines biological activity of downstream drug candidates. In quinolone antibacterial programs, the (7S)-7-amino-7-methyl-5-azaspiro[2.4]heptane moiety—derivable from the (7R)-hydroxy precursor via stereospecific Mitsunobu inversion—is the therapeutically active enantiomer, while the (7R)-amino counterpart shows markedly inferior antibacterial potency [1]. Substituting the (7S)-hydroxy enantiomer (CAS 2865224-11-7) for the (7R)-isomer would invert the C7 stereochemistry of the final amino derivative, leading to a biologically attenuated product. Likewise, replacing the Boc group with a Cbz protecting group alters deprotection orthogonality and solubility properties, and substituting the 7-hydroxy with a 7-oxo derivative (CAS 129321-62-6) eliminates the chiral handle entirely, precluding enantioselective downstream synthesis .

Product-Specific Quantitative Evidence Guide: tert-Butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate


Stereochemical Configuration (7R vs 7S): Critical for Quinolone Antibacterial Activity

The (7R)-hydroxy configuration is the required precursor for producing the (7S)-7-amino-7-methyl-5-azaspiro[2.4]heptane substituent that confers potent antibacterial activity in quinolonecarboxylic acid derivatives. Patent US 7,842,818 B2 explicitly establishes that only one enantiomer of the 7-amino-7-methyl substituent exhibits excellent physiological activity, and structural elucidation confirmed the active configuration as (7S). Because Mitsunobu inversion of the (7R)-hydroxy compound yields the (7S)-amino derivative with clean stereochemical inversion, procurement of the (7R)-enantiomer is mandatory for any program targeting the active (7S)-configured quinolone series [1].

Quinolone antibacterial Chiral intermediate Stereospecific synthesis

Enantiomeric Purity: ≥97% Chemical Purity with Implied High Enantiomeric Excess

Commercially available tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is supplied at ≥97% purity (Aladdin, cat. T632877) . While explicit enantiomeric excess (ee) values are not always published, the compound is sold as the single (7R)-enantiomer (CAS 2381496-92-8), distinct from the (7S)-enantiomer (CAS 2865224-11-7) . For comparator purposes, the regioisomeric (S)-tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate used in ledipasvir synthesis is offered with a verified ee of 97.46% (MedChemExpress, cat. HY-W071588) , establishing a benchmark for chiral purity expectations within this compound class.

Chiral purity Quality control Enantiomeric excess

Boc Protection vs. Cbz: Orthogonal Deprotection and Solubility Advantages

The tert-butoxycarbonyl (Boc) group on the target compound enables acid-labile deprotection (e.g., TFA/DCM or HCl/dioxane) that is orthogonal to hydrogenolysis-labile protecting groups such as benzyloxycarbonyl (Cbz). This orthogonality is critical in multi-step syntheses where other reducible functionalities are present. In contrast, benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate (CAS not located) would require hydrogenolysis for deprotection, which is incompatible with substrates bearing alkene, alkyne, or nitro groups [1]. Additionally, the Boc group enhances solubility in organic solvents relative to the free amine, as noted in technical introductions of the compound [2].

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

7-Hydroxy vs. 7-Oxo: Retention of a Chiral Handle for Downstream Diversification

The (7R)-hydroxy substituent provides a chiral secondary alcohol that can be derivatized via esterification, etherification, oxidation to the ketone, or stereospecific Mitsunobu inversion to the (7S)-amino derivative. The 7-oxo analog (tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate, CAS 129321-62-6, molecular weight 211.26 Da) lacks the chiral center entirely, making it unsuitable for enantioselective synthesis. While the 7-oxo compound may be reduced back to the alcohol, this yields a racemic mixture unless an asymmetric reduction is employed, adding cost and complexity. The (7R)-hydroxy compound thus serves as a single-enantiomer entry point that preserves stereochemical integrity through subsequent transformations .

Chiral pool synthesis Functional group interconversion Mitsunobu reaction

Spiro[2.4]heptane vs. Spiro[2.5]octane Scaffold: Conformational Restriction Impacts Binding Affinity

The 5-azaspiro[2.4]heptane core imposes a distinct conformational profile compared to the homologous 5-azaspiro[2.5]octane scaffold. In quinolone antibacterial programs, the [2.4] spiro system positions the C7 substituent in a spatially defined orientation that is critical for target (DNA gyrase/topoisomerase IV) engagement. While direct comparative binding data for this specific hydroxyl intermediate are not publicly available, the diversity-oriented synthesis literature demonstrates that 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes exhibit differentiated reactivity in ring-closing metathesis, epoxide opening, and reductive amination, confirming that ring size modulates both synthetic accessibility and conformational output [1].

Conformational restriction Scaffold hopping Structure-activity relationship

Best Research and Industrial Application Scenarios for tert-Butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate


Synthesis of Enantiomerically Pure Quinolonecarboxylic Acid Antibacterial Agents

The compound serves as the chiral entry point for constructing the (7S)-7-amino-7-methyl-5-azaspiro[2.4]heptane pharmacophore found in advanced quinolone antibacterials. Via Mitsunobu inversion of the (7R)-hydroxy group to the (7S)-amine, the stereochemistry required for potent DNA gyrase and topoisomerase IV inhibition is installed without racemization [1]. Any deviation in stereochemistry—such as using the (7S)-hydroxy enantiomer or a racemic mixture—results in the inactive (7R)-amino epimer, rendering this a high-stakes procurement decision for medicinal chemistry teams targeting Gram-positive and Gram-negative pathogens.

Orthogonal Protection Strategy in Multi-Step Heterocyclic Synthesis

When a synthetic route requires a nitrogen protecting group that is stable to hydrogenation conditions but removable under mild acid, the Boc-protected (7R)-hydroxy spiro compound is preferred over Cbz analogs. This is particularly relevant in sequences that involve palladium-catalyzed cross-couplings, where the Cbz group would undergo undesired hydrogenolysis [1]. The compound's predicted pKa of 14.74 for the hydroxyl proton ensures that the alcohol remains inert under most basic reaction conditions, allowing chemoselective manipulation of other functional groups .

Chiral Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The rigid spiro[2.4]heptane core, combined with a defined (7R)-hydroxy chiral center, makes this compound an attractive scaffold for fragment-based screening libraries. Conformational restriction reduces entropic penalties upon target binding, a principle validated in diversity-oriented synthesis of azaspirocycles where spiro[2.4]heptanes demonstrated distinct three-dimensional spatial occupancy compared to larger ring homologs [1]. The compound's commercial availability at ≥97% purity from multiple suppliers ensures reproducibility across fragment elaboration campaigns.

Precursor to 7-Substituted 5-Azaspiro[2.4]heptane Derivatives via Alcohol Functionalization

The (7R)-hydroxy group can be converted to a variety of functional groups—amine, azide, halide, ether, ester—enabling rapid analog generation for structure-activity relationship (SAR) studies. Unlike the 7-oxo analog (CAS 129321-62-6), which requires asymmetric reduction to establish chirality, the (7R)-hydroxy compound enters the synthetic sequence with stereochemistry pre-installed, reducing the step count by at least one transformation and avoiding the cost of chiral reducing agents or chiral HPLC separation [1]. This advantage is particularly pronounced in parallel synthesis and high-throughput chemistry workflows.

Quote Request

Request a Quote for tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.